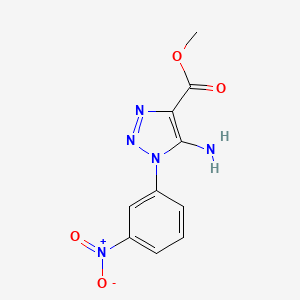

methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate is a substituted 1,2,3-triazole derivative characterized by a 3-nitrophenyl group at position 1, a methyl ester at position 4, and an amino group at position 5 of the triazole ring. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions, followed by functional group modifications such as esterification or hydrazide formation .

Properties

IUPAC Name |

methyl 5-amino-1-(3-nitrophenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O4/c1-19-10(16)8-9(11)14(13-12-8)6-3-2-4-7(5-6)15(17)18/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVWXNHMLSBVJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step processThis reaction proceeds efficiently at room temperature, yielding the desired triazole product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and heterogeneous catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the amino and nitrophenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted triazoles.

Scientific Research Applications

Methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The nitrophenyl group can participate in electron transfer processes, influencing redox reactions within cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1,2,3-triazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected 1,2,3-Triazole Derivatives

Key Observations

Replacement of the methyl ester with a carboxamide (e.g., 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide) significantly improves antiproliferative activity, suggesting the importance of hydrogen-bonding interactions .

Ester vs. Carboxamide: Methyl/ethyl esters (e.g., target compound) generally exhibit lower polarity than carboxamides, influencing solubility and membrane permeability. For instance, ethyl esters in anti-Trypanosoma cruzi derivatives showed optimal logP values for parasite membrane penetration .

Amino Group Modifications: Boc-protected amino groups (e.g., Methyl 1-benzyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate) are used to stabilize reactive amines during synthesis, whereas free amino groups (as in the target compound) may participate in direct target interactions .

Anticancer Activity Trends :

- Derivatives with bulky aryl substituents (e.g., benzyl or 4-fluorophenyl) demonstrate enhanced activity against specific cancer cell lines, likely due to improved hydrophobic interactions with protein targets .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Analytical Data

Biological Activity

Methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate (CAS: 494764-05-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process. A common method includes a one-pot reaction involving 3-nitroaniline, malonic acid derivatives, and hydrazine in the presence of a catalyst such as triethylamine. The reaction conditions often utilize solvents like ethanol or water at room temperature to optimize yield and purity.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies revealed that the compound exhibits significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 64 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In assays using human cancer cell lines (e.g., A431 and Jurkat), this compound exhibited cytotoxic effects with IC50 values below 10 µM. The structure-activity relationship (SAR) indicates that the presence of the nitrophenyl group is crucial for enhancing anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 8.5 |

| Jurkat | 9.0 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell signaling pathways. Notably, it has been identified as an inhibitor of p38 MAPK, a kinase that plays a critical role in inflammatory responses and cancer progression. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Case Study: Chagas Disease

In a study focused on Chagas disease caused by Trypanosoma cruzi, this compound was tested for its efficacy in reducing parasite burden in infected VERO cells. The compound showed promising results with a pEC50 value greater than 6, indicating strong antiparasitic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.